molecular formula C23H22N4O4S B11354962 4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

Cat. No.: B11354962
M. Wt: 450.5 g/mol
InChI Key: CFDJFTBDPLIIDG-UHFFFAOYSA-N
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Description

4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound featuring a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole rings with the phenyl acetate moiety under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism by which 4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies using techniques like proteome-wide thermal shift assays can help elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is unique due to its combination of a pyrrolidinone ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack one or more of these structural features.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

[4-[[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O4S/c1-13-4-7-18(10-14(13)2)27-12-17(11-20(27)29)22-25-26-23(32-22)24-21(30)16-5-8-19(9-6-16)31-15(3)28/h4-10,17H,11-12H2,1-3H3,(H,24,26,30)

InChI Key

CFDJFTBDPLIIDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C)C

Origin of Product

United States

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